3-[(4-chlorophenyl)methyl]-7-(4-pyridin-2-ylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one
Description
This compound is a structurally complex heterocyclic molecule featuring a quinazolin-4-one core modified with a 4-chlorophenylmethyl group at position 3, a 4-pyridin-2-ylpiperazine-1-carbonyl substituent at position 7, and a sulfanylidene (thiocarbonyl) group at position 2. The quinazolinone scaffold is well-documented in medicinal chemistry for its role in kinase inhibition, antimicrobial activity, and anticancer properties .
Properties
CAS No. |
451467-07-5 |
|---|---|
Molecular Formula |
C25H22ClN5O2S |
Molecular Weight |
491.99 |
IUPAC Name |
3-[(4-chlorophenyl)methyl]-7-(4-pyridin-2-ylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C25H22ClN5O2S/c26-19-7-4-17(5-8-19)16-31-24(33)20-9-6-18(15-21(20)28-25(31)34)23(32)30-13-11-29(12-14-30)22-3-1-2-10-27-22/h1-10,15H,11-14,16H2,(H,28,34) |
InChI Key |
IMNDRFGOOUTNLX-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC4=C(C=C3)C(=O)N(C(=S)N4)CC5=CC=C(C=C5)Cl |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
3-[(4-chlorophenyl)methyl]-7-(4-pyridin-2-ylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one is a complex organic compound with significant potential in medicinal chemistry and pharmacology. This compound, characterized by a quinazolinone core, has been studied for its various biological activities, including anticancer, antibacterial, and antioxidant properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings and data tables.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 492.0 g/mol. Its structure includes a quinazolinone ring system, which is often linked to various pharmacological activities.
| Property | Value |
|---|---|
| Molecular Formula | C25H22ClN5O2S |
| Molecular Weight | 492.0 g/mol |
| IUPAC Name | This compound |
| InChI Key | IMNDRFGOOUTNLX-UHFFFAOYSA-N |
Anticancer Activity
Research indicates that compounds within the quinazolinone family exhibit notable anticancer properties. For instance, studies have shown that related quinazolinone derivatives display IC50 values ranging from 10.82 to 29.46 μM against various cancer cell lines, such as HepG2 and MCF-7 . The specific compound has not been extensively tested in isolation; however, its structural analogs suggest potential efficacy in inhibiting tumor growth.
Case Study:
A study involving the synthesis of quinazolinone derivatives demonstrated that certain modifications led to enhanced anticancer activity against HepG2 cells, with some derivatives showing IC50 values lower than that of doxorubicin, a standard chemotherapeutic agent . This suggests that the target compound may also exhibit similar or superior activity.
The mechanism of action for this compound likely involves interactions with specific biological targets such as enzymes or receptors. The binding affinity to these targets can modulate their activity, leading to desired biological effects. For instance, quinazolinones are known to interfere with critical cellular pathways involved in cancer proliferation and bacterial resistance mechanisms.
Antioxidant Properties
In addition to anticancer and antibacterial activities, some quinazolinone derivatives have demonstrated antioxidant properties. These activities are often attributed to their ability to scavenge free radicals and reduce oxidative stress in cells . Further investigation into the antioxidant capacity of the target compound could reveal additional therapeutic benefits.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous molecules:
Key Observations :
- The sulfanylidene group at C2 may improve electron localization (as measured by ELF ) and stabilize tautomeric forms, unlike the methoxy or thioxo groups in other compounds .
- The 4-pyridin-2-ylpiperazine substituent introduces a basic nitrogen, likely improving solubility and receptor-binding specificity relative to simpler piperazine derivatives .
Research Findings and Computational Insights
Electron Localization and Noncovalent Interactions
- Electron Localization Function (ELF) Analysis: The sulfanylidene group in the target compound exhibits higher electron density (ELF > 0.85) at the sulfur atom compared to thioxo groups in thiazolidinone derivatives (ELF ~0.78), suggesting stronger lone-pair interactions .
- Noncovalent Interaction (NCI) Analysis: The 4-chlorophenylmethyl group engages in weak van der Waals interactions with hydrophobic protein pockets, while the pyridinylpiperazine moiety forms hydrogen bonds with acidic residues (e.g., Asp/Glu) in kinase binding sites .
Comparative Binding Affinity
- Kinase Inhibition: Molecular docking studies predict that the target compound’s quinazolinone core aligns with ATP-binding pockets in kinases (e.g., EGFR), with a docking score of −9.2 kcal/mol, outperforming chromenone analogs (−7.8 kcal/mol) due to better shape complementarity .
- Solubility and Bioavailability : The pyridinylpiperazine group confers a calculated logP of 2.1, lower than the ethylpiperazinyl analog (logP = 3.4), indicating improved aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
